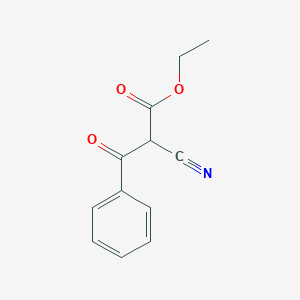![molecular formula C6H13ClN2 B169963 2,5-Diazabicyclo[2.2.2]octane dihydrochloride CAS No. 1192-92-3](/img/structure/B169963.png)
2,5-Diazabicyclo[2.2.2]octane dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2,5-Diazabicyclo[2.2.2]octane dihydrochloride can be synthesized through the reaction of 2,5-diazabicyclo[2.2.2]octane with hydrochloric acid. The reaction typically involves dissolving 2,5-diazabicyclo[2.2.2]octane in an appropriate solvent, such as ethanol or water, and then adding hydrochloric acid to the solution. The resulting product is then isolated by filtration and dried .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
2,5-Diazabicyclo[2.2.2]octane dihydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: It acts as a nucleophile in substitution reactions, where it can replace leaving groups in organic molecules.
Catalysis: It serves as a catalyst in reactions such as the Baylis-Hillman reaction and the formation of polyurethanes.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aldehydes, ketones, and isocyanates. Typical reaction conditions involve moderate temperatures and the presence of solvents like ethanol or toluene .
Major Products
The major products formed from reactions involving this compound include substituted organic compounds, polyurethanes, and various intermediates used in organic synthesis .
科学研究应用
2,5-Diazabicyclo[2.2.2]octane dihydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2,5-diazabicyclo[2.2.2]octane dihydrochloride involves its role as a nucleophilic catalyst. It facilitates reactions by donating electron pairs to electrophilic centers in substrates, thereby promoting the formation of new chemical bonds . The compound’s high nucleophilicity and basicity are key factors in its effectiveness as a catalyst .
相似化合物的比较
Similar Compounds
1,4-Diazabicyclo[2.2.2]octane: Similar in structure but with different reactivity and applications.
Quinuclidine: Another bicyclic amine with similar nucleophilicity but different steric properties.
Triethylenediamine: Known for its use in polymerization reactions, similar to 2,5-diazabicyclo[2.2.2]octane dihydrochloride.
Uniqueness
This compound is unique due to its specific structure, which provides high nucleophilicity and basicity, making it particularly effective in catalyzing a wide range of chemical reactions .
属性
CAS 编号 |
1192-92-3 |
|---|---|
分子式 |
C6H13ClN2 |
分子量 |
148.63 g/mol |
IUPAC 名称 |
2,5-diazabicyclo[2.2.2]octane;hydrochloride |
InChI |
InChI=1S/C6H12N2.ClH/c1-2-6-4-7-5(1)3-8-6;/h5-8H,1-4H2;1H |
InChI 键 |
PNXLYARWHINEHM-UHFFFAOYSA-N |
SMILES |
C1CC2CNC1CN2.Cl.Cl |
规范 SMILES |
C1CC2CNC1CN2.Cl |
Pictograms |
Irritant |
同义词 |
2,5-Diazabicyclo[2.2.2]octane Dihydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


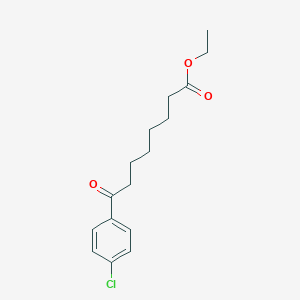
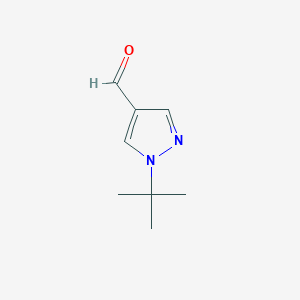
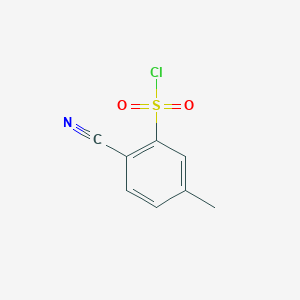

![4-[3-(Trifluoromethyl)phenyl]butanoic acid](/img/structure/B169894.png)
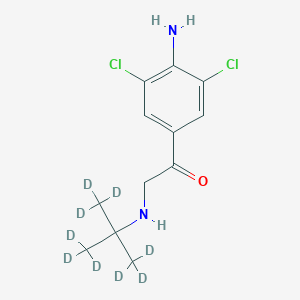
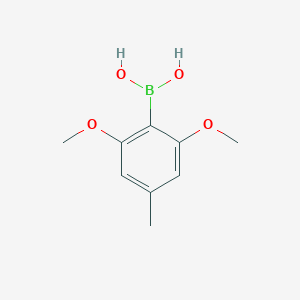

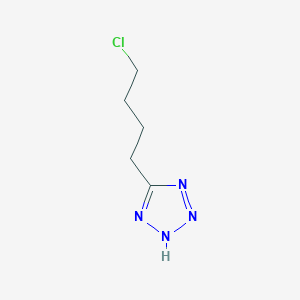
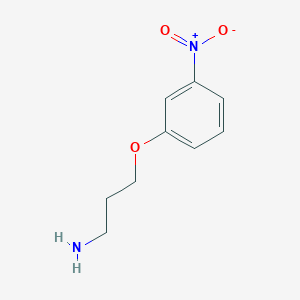
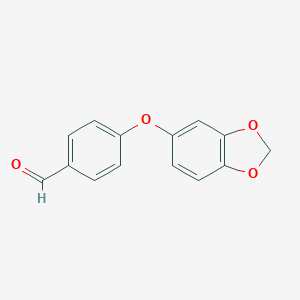
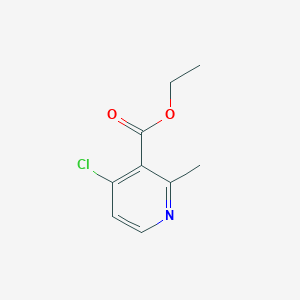
![7-Bromobenzo[b]thiophene-2-carboxylic acid](/img/structure/B169916.png)
